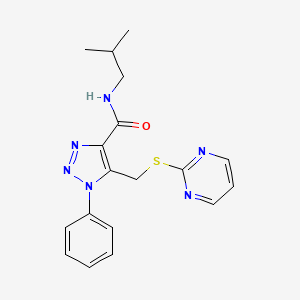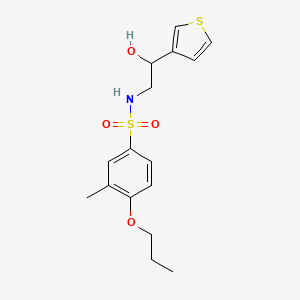![molecular formula C17H17Cl2N3O2 B2485408 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride](/img/structure/B2485408.png)
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
GYKI 52466 二盐酸盐的合成涉及苯并二氮杂卓核心结构的形成,然后引入官能团。详细的合成路线和反应条件通常是专有的,并且可能因制造商而异。 一般方法涉及在受控条件下对合适的先驱体进行环化以形成苯并二氮杂卓环系 。
工业生产方法
GYKI 52466 二盐酸盐的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括纯化步骤,例如重结晶和色谱法,以获得最终产物的二盐酸盐形式 。
化学反应分析
反应类型
GYKI 52466 二盐酸盐主要经历取代反应,因为苯并二氮杂卓环上存在反应性官能团。 它也可以在特定条件下参与氧化和还原反应 。
常用试剂和条件
取代反应: 常用试剂包括卤化剂和亲核试剂。条件通常涉及中等温度和二氯甲烷或乙醇等溶剂。
氧化反应: 可以在酸性或碱性条件下使用高锰酸钾或过氧化氢等试剂。
还原反应: 在无水条件下使用硼氢化钠或氢化铝锂等还原剂.
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,取代反应可能会产生卤代衍生物,而氧化和还原反应会导致形成羟基化或脱氢产物 。
科学研究应用
GYKI 52466 二盐酸盐具有广泛的科学研究应用:
化学: 用作研究离子型谷氨酸受体的性质和功能的工具。
生物学: 用于细胞活力测定法,以评估海人藻酸对小脑颗粒细胞的影响.
医学: 由于其抗惊厥和神经保护特性,正在研究其在治疗癫痫和帕金森病等神经系统疾病中的潜在用途.
工业: 用于开发针对谷氨酸受体的新的治疗剂.
作用机制
相似化合物的比较
类似化合物
GYKI 52895: 另一种 2,3-苯并二氮杂卓,具有类似的特性,但受体选择性不同.
GYKI 53405: 以其抗惊厥和神经保护活性而闻名.
GYKI 53655: 表现出类似的药理作用,但在效力和选择性方面有所不同.
独特性
GYKI 52466 二盐酸盐的独特之处在于它对 AMPA 和海人藻酸受体具有高度选择性,并且不与 GABA A 受体相互作用 。 这种选择性使其成为神经科学研究中宝贵的工具,以及神经系统疾病的潜在治疗剂 。
属性
IUPAC Name |
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2.2ClH/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11;;/h2-5,7-8H,6,9,18H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRITPLSHUPVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
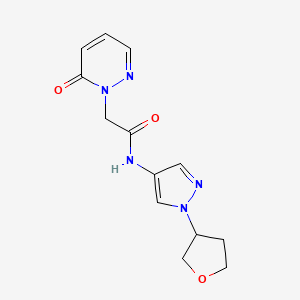

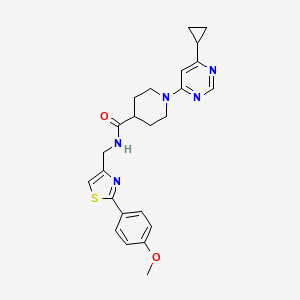
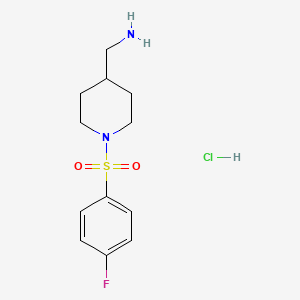
![5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2485332.png)
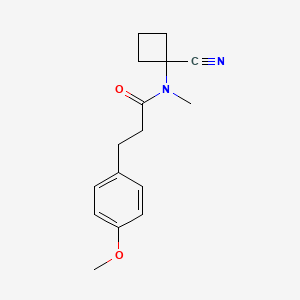
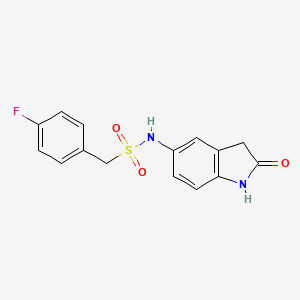
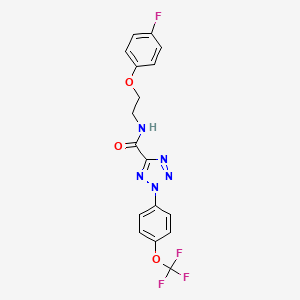
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2485337.png)


